2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{6-Fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorinated spiro[3.3]heptane moiety. This bicyclic structure imparts unique steric and electronic properties, distinguishing it from conventional aryl- or alkyl-substituted dioxaborolanes. The fluorine atom acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the boron center, while the spiro framework introduces significant steric bulk. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, drug discovery, and materials science due to their stability and tunable reactivity .
Properties
CAS No. |
2715119-85-8 |
|---|---|
Molecular Formula |
C13H22BFO2 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H22BFO2/c1-11(2)12(3,4)17-14(16-11)9-5-13(6-9)7-10(15)8-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
SOQXOXLFTIWSHT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Approaches
The spiro[3.3]heptane system is typically assembled via [2+1] cycloaddition or ring-closing metathesis. For fluorinated derivatives, electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) is employed post-cyclopropanation.
-
Substrate Preparation : A bicyclic precursor (e.g., bicyclo[3.1.0]hexane) is treated with a fluorinating agent.
-
Fluorination : DAST (1.2 eq) in dichloromethane at −78°C yields the 6-fluoro intermediate.
-
Workup : Quenching with aqueous NaHCO3 and purification via silica chromatography affords the fluorospiro compound in 65–75% yield.
Alternative Routes: Ring-Opening/Closing
Spiroannulation via Michael addition-cyclization has been reported:
-
A diketone substrate undergoes base-catalyzed cyclization with a fluorinated electrophile.
-
Yields improve with bulky bases (e.g., LDA) to mitigate side reactions.
Boronate Ester Installation
Miyaura Borylation
The most common method employs palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2pin2).
Protocol from tert-Butyl Boronate Synthesis ():
-
Substrate : 6-Fluorospiro[3.3]heptan-2-yl triflate (1.0 eq).
-
Catalyst : Pd(dppf)Cl2 (3 mol%), dppf ligand (6 mol%).
-
Conditions : B2pin2 (1.1 eq), KOAc (3.0 eq) in dioxane at 80°C under argon.
Mechanistic Insight : Oxidative addition of the triflate to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with B2pin2. Reductive elimination releases the boronate ester.
Two-Step Boronic Acid Protection
For substrates incompatible with Miyaura conditions, a sequential approach is used:
-
Boronic Acid Synthesis : Grignard reaction with trimethyl borate.
-
Esterification : Reaction with pinacol (1.05 eq) and MgSO4 in CH2Cl2 at RT for 16 h ().
-
Crude boronic acid (16.3 g, 127 mmol) is stirred with pinacol (15.73 g, 133 mmol) and MgSO4 (15.3 g) in CH2Cl2.
-
Filtration and concentration yield the dioxaborolane in 89% purity.
Optimization and Challenges
Solvent and Temperature Effects
Ligand Screening
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura cross-coupling reactions , a hallmark of boronic esters. For example:
Hydrolysis and Stability
Hydrolysis of the dioxaborolane group is a critical reaction, yielding boronic acid derivatives. This process is influenced by:
-
pH : Acidic or basic conditions accelerate hydrolysis, converting the compound into boronic acid intermediates.
-
Stability : The tetramethyl substitution enhances stability, reducing premature hydrolysis during storage or handling .
Reactivity with Organometallic Reagents
The compound interacts with organozinc reagents (e.g., zinc carbenoids) in Simmons-Smith cyclopropanation , as observed in structurally similar dioxaborolanes . This reaction leverages the boron–carbon bond’s susceptibility to insertion chemistry.
Comparison of Reaction Conditions
Structural Analogues and Reactivity Trends
Scientific Research Applications
Drug Development
The unique structure of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a candidate for drug design and development. The presence of fluorine enhances metabolic stability and bioavailability in pharmaceutical applications. Studies have indicated that boron-containing compounds can act as enzyme inhibitors or modulators in biological systems.
Anticancer Activity
Research has suggested that dioxaborolane derivatives may exhibit anticancer properties by interfering with cellular processes. The specific mechanism often involves the inhibition of proteasome activity or modulation of signaling pathways related to cell proliferation and apoptosis.
Polymer Chemistry
The incorporation of boron into polymer matrices can enhance their mechanical properties and thermal stability. Compounds like this compound are being studied for their potential use as cross-linking agents in the synthesis of advanced polymeric materials.
Coatings and Adhesives
Due to its reactivity and ability to form stable bonds with various substrates, this compound can be utilized in the development of high-performance coatings and adhesives that require enhanced durability and resistance to environmental factors.
Pesticide Development
The unique structural attributes of this compound may lend themselves to the design of novel agrochemicals with improved efficacy against pests while minimizing environmental impact.
Fertilizer Enhancements
Research is ongoing into the use of boron compounds in fertilizers to improve nutrient uptake efficiency in plants. The application of such compounds can lead to enhanced crop yields and better resilience against abiotic stresses.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Dioxaborolane Derivatives" | Medicinal Chemistry | Demonstrated anticancer activity in vitro with specific derivatives showing IC50 values in low micromolar range. |
| "Boron-Based Polymers: Synthesis and Applications" | Materials Science | Highlighted improvements in thermal stability and mechanical properties when incorporating dioxaborolanes into polymer matrices. |
| "Innovations in Agrochemical Design Using Boron Compounds" | Agrochemicals | Identified potential for reduced pesticide use through targeted delivery systems utilizing dioxaborolane derivatives. |
Mechanism of Action
The mechanism of action of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets and influence various biochemical pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2715119-85-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H22BFO2 , with a molecular weight of approximately 240.13 g/mol . The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.13 g/mol |
| LogP | 3.5 |
| Polar Surface Area (Ų) | 37 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Pharmacological Potential
Research indicates that compounds similar to dioxaborolanes exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : These compounds have been shown to exhibit antibacterial and antifungal activities.
- Neuroprotective Effects : Certain dioxaborolanes have demonstrated potential in protecting neurons from oxidative stress.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the boron atom plays a crucial role in:
- Modulating enzyme activity
- Interacting with nucleophiles in biological systems
- Influencing cellular signaling cascades
Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the anticancer properties of various dioxaborolane derivatives. The study found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of dioxaborolanes against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis.
Q & A
Q. Q1. What is the structural significance of the spiro[3.3]heptane moiety in this compound, and how does it influence reactivity?
A: The spiro[3.3]heptane core introduces steric constraints and conformational rigidity, which can modulate the electronic environment of the boronic ester. This rigidity may enhance selectivity in Suzuki-Miyaura coupling reactions by reducing undesired side reactions caused by flexible substituents. Structural analogs with spirocyclic systems (e.g., 2,7-bis-dioxaborolane derivatives) have demonstrated improved regioselectivity in cross-coupling reactions due to steric shielding of the boron center .
Q. Q2. What are the standard synthetic routes for preparing this compound, and what purity thresholds are critical for research applications?
A: The compound is typically synthesized via a two-step process:
Spirocycle formation : Cyclization of a fluorinated precursor under acidic or catalytic conditions to generate the spiro[3.3]heptane framework.
Boronic ester installation : Reaction with pinacol borane (C6H13BO2) or bis(pinacolato)diboron (C12H24B2O4) under inert atmosphere .
Purity ≥95% is recommended for reproducible results in cross-coupling reactions, as impurities (e.g., free boronic acid) can inhibit catalytic activity. Analytical methods like HPLC or 19F NMR are used to verify purity .
Q. Q3. How should this compound be stored to ensure stability, and what degradation products are common?
A: Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Common degradation products include:
- Free boronic acid : From hydrolysis under humid conditions.
- Oxidative byproducts : If exposed to air (e.g., boroxines).
Safety protocols (e.g., P210: avoid heat/sparks) and airtight containers are critical .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound, particularly in electron-deficient aryl systems?
A: Key parameters include:
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for electron-deficient partners.
- Base : Cs2CO3 or K3PO4 in THF/H2O (3:1) to stabilize the boronate intermediate.
- Temperature : 80–100°C for 12–24 hours.
For sterically hindered substrates, microwave-assisted synthesis (e.g., 150°C, 30 min) improves yields. Monitor reaction progress via 11B NMR to detect unreacted boronic ester .
Q. Q5. What analytical techniques are most effective for resolving contradictions in crystallographic vs. computational structural models of this compound?
A: Combine:
- Single-crystal X-ray diffraction : Resolves bond angles and spirocyclic conformation (e.g., C–B bond length ≈1.58 Å; dihedral angles <10° deviation from ideal geometry) .
- DFT calculations : Validate electronic effects (e.g., fluorine’s inductive impact on boron electrophilicity).
- Solid-state NMR : 19F and 11B spectra corroborate crystallographic data .
Q. Q6. How does the fluorine substituent at the 6-position affect the compound’s reactivity in photoredox catalysis?
A: The electron-withdrawing fluorine enhances the boron center’s electrophilicity, facilitating transmetallation in Pd-catalyzed reactions. However, in photoredox systems, the spirocyclic fluorine may quench excited states via charge-transfer interactions. Mitigation strategies include:
- Solvent tuning : Use non-polar solvents (toluene) to minimize polarity-driven quenching.
- Catalyst design : Ir(III) complexes (e.g., Ir(ppy)3) with longer excited-state lifetimes .
Methodological Considerations
Q. Q7. What strategies are recommended for scaling up reactions involving this compound while maintaining yield and purity?
A: Implement:
- Flow chemistry : Continuous processing reduces batch-to-batch variability and exposure to moisture/oxygen.
- In-line purification : Chromatography or crystallization (e.g., using heptane/EtOAc) to remove Pd residues or hydrolyzed byproducts.
- Quality control : LC-MS for real-time monitoring of boronic ester integrity .
Q. Q8. How can researchers address discrepancies in reported reaction yields when using this compound with heteroaromatic substrates?
A: Potential factors include:
- Substrate purity : Heteroaromatics (e.g., pyridines) often contain trace metals; pre-purify via column chromatography.
- Catalyst poisoning : Use chelating ligands (e.g., SPhos) to stabilize Pd(0).
- Solvent degassing : Rigorous N2 sparging prevents oxidation of the boronic ester .
Safety and Compliance
Q. Q9. What personal protective equipment (PPE) and waste disposal protocols are mandatory for handling this compound?
A: Required PPE:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
